N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide
Description
“N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide” is a heterocyclic compound featuring a benzofuran-2-carboxamide core linked via an ethyl group to a 3-methyl-6-oxopyridazine moiety. The benzofuran system consists of a fused benzene and furan ring, while the pyridazine ring contains two adjacent nitrogen atoms and a ketone group at the 6-position.
Properties
IUPAC Name |
N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11-6-7-15(20)19(18-11)9-8-17-16(21)14-10-12-4-2-3-5-13(12)22-14/h2-7,10H,8-9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECWFQWLUYOZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CCNC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring is synthesized through cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions using appropriate amines and carboxylic acid derivatives.
Attachment of the Pyridazinone Moiety: The pyridazinone moiety is attached through nucleophilic substitution reactions, often involving halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights structural features, synthesis methods, and biological activities of the target compound and related analogs:
Impact of Heterocyclic Systems
Biological Activity
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cell lines and its potential as an inhibitor of specific biological pathways.
Anticancer Activity
Recent studies have demonstrated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown promising antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cells.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CA-4 | HeLa | 10 |
| TR187 | MCF-7 | 37 |
| N-(2-(3-methyl... | A549 | 50 |
The mechanism by which this compound exerts its effects may involve the inhibition of tubulin polymerization and histone deacetylase (HDAC). The dual targeting strategy suggests that compounds with similar structures can inhibit both tubulin and HDAC pathways, leading to enhanced anticancer efficacy.
Case Studies
-
Study on Tubulin Inhibition :
A study evaluated the effects of various benzofuran derivatives on tubulin polymerization. It was found that these compounds could effectively inhibit tubulin assembly, which is crucial for cancer cell proliferation.- Findings : Compounds with methyl and methoxy substitutions at specific positions on the benzofuran ring showed superior activity compared to traditional chemotherapeutics.
-
HDAC Inhibition :
Another investigation focused on the HDAC inhibitory activity of related compounds. The results indicated that certain derivatives exhibited significant HDAC inhibition, contributing to their antiproliferative effects.- : The incorporation of specific functional groups was essential for enhancing HDAC inhibitory activity.
Q & A
Q. What are the common synthetic routes and key characterization techniques for N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide?
The synthesis typically involves multi-step reactions, such as condensation of pyridazine and benzofuran precursors under catalytic conditions. Key steps include coupling reactions (e.g., amide bond formation) and heterocyclic ring closure. Characterization relies on Nuclear Magnetic Resonance (NMR) for hydrogen/carbon environments, Mass Spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for bond geometry and crystal packing analysis .
Q. How is the molecular structure of this compound analyzed to confirm its purity and configuration?
Structural validation combines single-crystal X-ray diffraction (to resolve bond lengths/angles) with FT-IR spectroscopy (to identify functional groups like carbonyl or amide). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while HPLC monitors purity (>95% threshold for research-grade material) .
Q. What preliminary biological assays are used to screen its bioactivity?
Initial screening includes in vitro enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-based) to assess cytotoxicity. Anti-inflammatory potential is evaluated via ELISA for cytokine suppression (e.g., TNF-α or IL-6) .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and reduce byproducts?
Optimization involves systematic variation of:
- Solvent polarity (e.g., DMF vs. THF for solubility)
- Catalyst loading (e.g., Pd/C for coupling reactions)
- Temperature gradients (e.g., reflux vs. room temperature for stability) Post-synthesis purification via column chromatography or recrystallization isolates the target compound. Reaction progress is tracked using TLC or HPLC-DAD .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., cell line variability or serum interference). Mitigation strategies include:
- Dose-response validation across multiple replicates.
- Orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).
- Structural analogs to isolate pharmacophore contributions .
Q. What computational and experimental methods elucidate its mechanism of action?
- Molecular docking (AutoDock, Schrödinger) predicts binding poses to targets like formyl peptide receptors (FPRs).
- Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd).
- Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) .
Physicochemical Properties Table
| Property | Value/Method | Relevance to Research |
|---|---|---|
| Molecular Weight | ~323.3 g/mol | Dosage calculation for in vivo studies. |
| Solubility | DMSO >50 mg/mL; aqueous <0.1 mg/mL | Solvent selection for assays. |
| LogP | ~2.8 (predicted) | Indicates moderate lipophilicity for BBB penetration. |
| Stability | Degrades <10% at 4°C/14 days | Storage conditions for long-term use. |
Methodological Notes
- Data Contradiction Analysis : Cross-reference crystallographic data (SHELX-refined structures ) with computational models to validate conformational preferences.
- Advanced Characterization : Use synchrotron XRD for high-resolution structural insights or Cryo-EM for dynamic binding studies in biological matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
